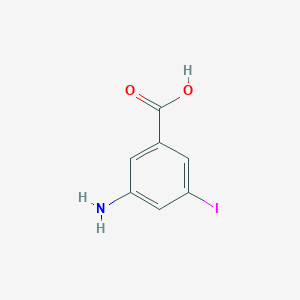

3-Amino-5-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLCDHIWWCZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468495 | |

| Record name | 3-Amino-5-iodorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-73-1 | |

| Record name | 3-Amino-5-iodorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-iodobenzoic acid CAS number and properties

An In-depth Technical Guide to 3-Amino-5-iodobenzoic Acid: Synthesis, Properties, and Applications

Introduction

Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, allows for the systematic development of molecules with tailored biological activities and material properties. Among these, halogenated aminobenzoic acids are particularly valuable as chemical intermediates. This guide provides a comprehensive technical overview of this compound, a key building block whose unique substitution pattern offers significant strategic advantages in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development.[1][2] We will explore its chemical identity, synthetic routes, reactivity, and critical role in modern drug discovery.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 102153-73-1 .[1][3] Its structure features a benzoic acid core with an amino group and an iodine atom positioned meta to each other, a configuration that dictates its reactivity and synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102153-73-1 | [1][3] |

| Molecular Formula | C₇H₆INO₂ | [3] |

| Molecular Weight | 263.03 g/mol | [1][3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Synthesis and Purification

The regioselective synthesis of polysubstituted benzene rings is a classic challenge in organic chemistry. For this compound, controlling the placement of the three distinct functional groups is paramount. While direct iodination of 3-aminobenzoic acid is possible, multi-step routes often provide superior control and yield, which is critical for pharmaceutical applications.[1][4]

Strategic Synthesis via a Nitro-Intermediate

A robust and scalable synthetic strategy involves the sequential introduction of functional groups, leveraging their directing effects to ensure the desired substitution pattern. This multi-step process allows for precise control over the regiochemistry, which is essential for preparing specific isomers.[1][4][5]

The causality behind this experimental choice is rooted in the principles of electrophilic aromatic substitution:

-

Nitration: A nitro group is first introduced. The nitro group is a strong deactivating group and a meta-director, which controls the regioselectivity of subsequent reactions.[1]

-

Iodination: The C2-amino group is converted to an iodide, often via a Sandmeyer-type reaction, which transforms an amino group into a halide through a diazonium salt intermediate.[1][4]

-

Reduction: Finally, the nitro group is reduced to the target C3-amino group, yielding the desired product.[1][4]

Caption: A generalized workflow for the regioselective synthesis of amino-iodobenzoates.

Detailed Experimental Protocol: Synthesis via Iodination of 3-Aminobenzoic Acid

This protocol describes an alternative route involving direct electrophilic aromatic substitution, where the outcome is governed by the combined directing effects of the existing substituents.

-

Principle of Regioselectivity: The amino (-NH₂) group is a powerful activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. When iodinating 3-aminobenzoic acid, these effects work in concert. The C5 position is ortho to the activating amino group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for electrophilic attack.[1]

Step 1: Diazotization of 3-Aminobenzoic Acid

-

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes until the formation of the diazonium salt is complete. The presence of nitrous acid can be tested with starch-iodide paper.

Step 2: Iodination (Sandmeyer-type Reaction)

-

In a separate beaker, dissolve potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for approximately one hour to ensure the complete decomposition of the diazonium salt.

Step 3: Isolation and Purification

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

For purification, recrystallize the crude solid from an ethanol/water mixture.[1] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Step 4: Purity Validation

-

Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λ = 254 nm), comparing the retention time to a known standard.[1]

-

Confirm the melting point of the purified product.

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation is a prerequisite for any further application. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the detailed structural elucidation of this compound.[1]

-

Proton (¹H) NMR Spectroscopy: This technique confirms the substitution pattern on the aromatic ring. The aromatic region will display distinct signals for the non-equivalent protons. While specific data for the 3-amino-5-iodo isomer is not detailed in the provided search results, the principles of analysis are universal. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm, corresponding to the aromatic protons.[1][6] The chemical shifts and coupling patterns (splitting) of the aromatic protons are key identifiers of the substitution pattern.

-

Carbon-13 (¹³C) NMR Spectroscopy: This complements ¹H NMR by providing a map of the molecule's carbon framework. Each unique carbon atom (the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons) will give a distinct signal, with its chemical shift influenced by its electronic environment.[1]

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, making it a versatile building block for more complex molecules.[1]

Key Sites of Reactivity

-

The Iodine Atom: As an aryl iodide, the iodine atom is a key site for chemical transformation. It is an excellent leaving group in various nucleophilic substitution reactions and, critically, a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1]

-

The Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups.

-

The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing another point for molecular elaboration.

Caption: Role of this compound as a versatile synthetic building block.

Role in Pharmaceutical Research

Substituted benzoic acid scaffolds are foundational in a vast number of bioactive molecules.[1] The structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. By independently modifying the three functional groups, chemists can generate large libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties. For instance, such scaffolds have been used to develop inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy.[1]

Safety and Handling

Disclaimer: This information is based on safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Hazard Identification:

-

Similar iodo- and aminobenzoic acids are classified as causing skin irritation and serious eye irritation.[7][8]

-

May cause respiratory irritation.[9]

-

Some related compounds may cause damage to organs through prolonged or repeated exposure.

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wash hands and face thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[7][9] In case of insufficient ventilation, wear suitable respiratory protection.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The product may be sensitive to light and moisture.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. From its controlled synthesis to its application in building libraries for drug discovery, this compound embodies the principles of a modern chemical building block. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.

References

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . ResearchGate. [Link]

- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

-

3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS . Loba Chemie. [Link]

-

Methyl 3-amino-5-iodobenzoate . PubChem. [Link]

-

Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . Korea University Pure. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

m-IODOBENZOIC ACID . Organic Syntheses Procedure. [Link]

-

Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9 . ResearchGate. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-5-iodobenzoic acid 97 5326-47-6 [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

Introduction: The Strategic Importance of 3-Amino-5-iodobenzoic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-iodobenzoic Acid

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core substituted with an amino group and an iodine atom, provides a trifecta of reactive sites, making it an exceptionally versatile building block for complex molecular architectures.[1] The interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid, and the bulky, reactive iodine atom governs its unique chemical behavior and physicochemical profile.

This guide offers an in-depth exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of data; we will delve into the causality behind these properties, provide validated experimental protocols for their determination, and contextualize their importance for researchers, particularly those in drug discovery and development. Understanding these fundamental characteristics is paramount for predicting molecular interactions, designing synthetic routes, and formulating stable, effective final products.

Molecular Identity and Structural Framework

A precise understanding of a molecule begins with its fundamental identifiers and structure. This compound is an organic compound whose properties are a direct consequence of the spatial arrangement and electronic effects of its constituent atoms.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 102153-73-1[1] |

| Molecular Formula | C₇H₆INO₂[2] |

| Molecular Weight | 263.03 g/mol [1] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)[2] |

| InChIKey | KBYLCDHIWWCZLX-UHFFFAOYSA-N[1][2] |

| SMILES | C1=C(C=C(C=C1N)I)C(=O)O[2] |

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both laboratory and physiological environments. These characteristics are critical for tasks ranging from solvent selection in synthesis to predicting absorption and distribution in vivo.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Significance in Research & Development |

| Appearance | White to light yellow or beige crystalline powder. | Influences formulation, purity assessment, and handling procedures. |

| Melting Point | 250 °C (decomposes) | A key indicator of purity. The decomposition temperature highlights thermal instability. |

| Solubility | Insoluble in water; Soluble in alcohols.[3][4] Slightly soluble in DMSO and Methanol.[3][4] | Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. Poor aqueous solubility is a common challenge in drug development. |

| pKa | (Predicted) ~4.6 | The pKa of the carboxylic acid and amino groups dictates the ionization state at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. |

Spectroscopic Profile: Elucidating the Molecular Signature

Spectroscopy is the cornerstone of molecular characterization, providing an empirical fingerprint that confirms structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups.[1] The IR spectrum of this compound displays characteristic absorption bands that confirm its tripartite structure. The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded dimeric structure typical of carboxylic acids.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad)[1] | The broad signal is due to strong intermolecular hydrogen bonding. |

| Amino Group | N-H Stretch | 3300-3500[1] | Typically appears as two distinct peaks for a primary amine (-NH₂). |

| Carbonyl Group | C=O Stretch | 1680-1710[1] | Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic carboxylic acids. |

| Aromatic Ring | C=C Stretch | 1450-1600[1] | Confirms the presence of the benzene ring. |

| Amino Group | C-N Stretch | 1250-1340[1] | Indicates the bond between the aromatic ring and the nitrogen atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the precise connectivity and chemical environment of atoms within a molecule.[1] While specific spectral data for this exact isomer is not readily published, a robust prediction can be made based on established principles and data from analogous compounds like 3-aminobenzoic acid.[5]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are dictated by the electronic effects of the three different substituents. The protons on the amino (-NH₂) and carboxylic acid (-COOH) groups will typically appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (typically δ > 165 ppm) and the six aromatic carbons, with the carbons directly attached to the electronegative iodine, nitrogen, and carbonyl group being the most deshielded.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule's conjugated π system.[1] The substituted benzene ring in this compound gives rise to characteristic π → π* transitions. The absorption maxima (λ_max) are influenced by the substituents; for the related 3-Aminobenzoic acid, absorptions are seen at 194 nm, 226 nm, and 272 nm.[6] The position and intensity of these bands are sensitive to solvent polarity and pH, which can alter the protonation state of the amino and carboxyl groups, thereby modifying the electronic structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the high-resolution mass spectrum should show a molecular ion peak [M]+ at an m/z value corresponding to its molecular weight of 263.03. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Validated Experimental Protocols and Workflows

Trustworthy data is built on robust methodology. The following section details standardized protocols for determining the key physicochemical properties discussed.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination via Capillary Method

-

Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 20°C below the expected melting point (250°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (e.g., color change, gas evolution).

Causality Note: A slow heating rate near the melting point is critical for accuracy. A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Protocol 2: Systematic Solubility Assessment

-

Setup: Prepare a series of labeled vials, each containing a pre-weighed amount of the compound (e.g., 10 mg).

-

Solvent Addition: To each vial, add a measured volume (e.g., 1.0 mL) of a different analytical-grade solvent (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, dichloromethane).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour) to ensure equilibrium is reached. Sonication can be used to aid dissolution.

-

Observation: Visually inspect each vial for undissolved solid. Classify the solubility qualitatively (e.g., soluble, partially soluble, insoluble).

-

Quantification (Optional): For a quantitative measure, the saturated solution can be filtered, and the concentration of the filtrate determined using a calibrated analytical technique like UV-Vis spectroscopy or HPLC.

Synthesis Pathway Overview

As a functionalized intermediate, the synthesis of this compound requires a strategic, multi-step approach to ensure correct regiochemistry. A common and effective strategy involves the controlled, stepwise introduction of the functional groups.[1] This method leverages the directing effects of the substituents to control the position of subsequent additions. A notable synthetic route has been developed for the broader class of 3-amino-5-halo-2-iodobenzoates, which can be adapted for this specific compound.[7][8]

Caption: Generalized Synthetic Pathway.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound must be handled with appropriate care.

-

Hazards: The compound is classified as causing severe skin burns and eye damage. It may also cause damage to organs through prolonged or repeated exposure if inhaled. It is corrosive to the respiratory tract.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Do not breathe dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

The product is sensitive to light and moisture; handle and store under an inert gas if possible.

-

Conclusion

This compound presents a rich and complex physicochemical profile that is directly responsible for its utility as a synthetic intermediate. Its moderate solubility, distinct spectroscopic signature, and defined thermal properties are all critical parameters for the medicinal chemist and materials scientist. The protocols and data presented in this guide provide a comprehensive foundation for researchers, enabling them to handle, characterize, and utilize this valuable compound with confidence and precision. A thorough understanding of these fundamental properties is not merely academic; it is the bedrock upon which successful, innovative research and development are built.

References

- Benchchem. (n.d.). This compound | 102153-73-1.

- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027.

- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - General handling.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-amino-5-iodo-benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (2025). 2-Amino-5-iodobenzoic acid.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid.

- PubChemLite. (n.d.). This compound (C7H6INO2).

- ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid CAS#: 5326-47-6.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 4. 2-Amino-5-iodobenzoic acid CAS#: 5326-47-6 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-5-iodobenzoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Amino-5-iodobenzoic acid, a key chemical intermediate for researchers, chemists, and professionals in drug development. We will delve into its core molecular properties, established synthetic routes, significant applications in modern organic chemistry, and essential safety protocols. This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in synthetic chemistry.[1] The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine substituents dictates its chemical reactivity and utility.[1]

The aryl iodide moiety is particularly significant; the carbon-iodine bond is the weakest among carbon-halogen bonds, making iodine an excellent leaving group.[1] This characteristic is extensively exploited in metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1]

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| CAS Number | 102153-73-1 | [1][2] |

| Appearance | Solid | |

| Melting Point | ~250 °C (decomposes) | [3] |

| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1)N)I)C(=O)O |

Synthesis and Purification: A Protocol Grounded in Mechanistic Principles

The synthesis of this compound is a prime example of leveraging substituent directing effects in electrophilic aromatic substitution. The primary route involves the direct iodination of 3-Aminobenzoic acid.

Causality of Experimental Design: The regioselectivity of this reaction is governed by the existing substituents. The amino (-NH₂) group is a potent activating group and an ortho, para-director, strongly increasing electron density at the C2, C4, and C6 positions.[1] Conversely, the carboxylic acid (-COOH) group is a deactivating group and a meta-director.[1] The C5 position is ortho to the powerfully activating amino group and meta to the deactivating carboxylic acid group. This convergence of directing effects makes the C5 position the most electronically favorable and sterically accessible site for electrophilic attack by an iodinating agent, leading to the desired product with high selectivity.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzoic acid

-

Iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent

-

Glacial acetic acid

-

Sodium thiosulfate solution (10% w/v)

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, dissolve 3-aminobenzoic acid in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of iodine chloride in glacial acetic acid to the stirring solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

The product will precipitate as a solid. Collect the crude product by vacuum filtration.

-

Wash the solid sequentially with cold deionized water to remove residual acid and salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Dry the purified crystals under vacuum. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Chemical Reactivity and Key Applications in Drug Development

As a substituted benzoic acid, this compound is a foundational scaffold in medicinal chemistry, allowing for systematic exploration of structure-activity relationships (SAR).[1] Its true synthetic power, however, lies in the reactivity of the C-I bond, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are indispensable tools for constructing the complex molecular architectures found in many modern pharmaceuticals.[1] For example, this building block can be used to synthesize novel inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy.[1]

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An appropriate arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water or DMF)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and the base to a reaction vessel.

-

Add the solvent system, followed by the palladium catalyst.

-

Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to isolate the desired coupled product.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions.

-

Hazard Identification : The compound causes severe skin burns and eye damage.[3] It may cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[4][5] Prolonged or repeated exposure can cause organ damage.[3]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood.[3] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][6]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.[3][4] In case of accidental contact, flush skin or eyes with copious amounts of water and seek immediate medical attention.[3][4][6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][6] The product is reported to be sensitive to light and moisture; storage under an inert gas is recommended for long-term stability.[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its unique trifunctional structure provides a stable scaffold, while the highly reactive carbon-iodine bond opens a gateway to vast chemical diversity through robust and reliable cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, allows researchers to fully harness its potential in the creation of novel and complex molecules.

References

- Benchchem. (n.d.). This compound | 102153-73-1.

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-5-iodobenzoic Acid: From Historical Obscurity to a Cornerstone of Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-iodobenzoic acid, a seemingly unassuming substituted aromatic molecule, holds a significant place in the annals of synthetic and medicinal chemistry. While its "discovery" wasn't a singular, celebrated event, its emergence is intrinsically linked to the foundational advancements in organic chemistry in the late 19th and early 20th centuries. This period was characterized by a fervent exploration of aromatic compounds and the development of novel synthetic methodologies. The introduction of iodine into an aminobenzoic acid framework created a versatile building block, a precursor to a class of compounds that would later prove vital in diagnostic medicine and drug discovery. This in-depth guide will traverse the historical context of its development, delve into the intricacies of its synthesis, and explore its multifaceted applications, providing a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of a Key Intermediate: A Historical Perspective

The story of this compound is not one of a sudden breakthrough but rather a tale of gradual evolution in the understanding of organic reactions. Its conceptualization lies at the intersection of several key developments in late 19th and early 20th-century chemistry:

-

The Rise of Aromatic Chemistry: The elucidation of the structure of benzene by August Kekulé in 1865 opened the floodgates to the systematic study of aromatic compounds. Chemists began to explore the substitution reactions of the benzene ring, leading to a vast array of new molecules with diverse properties.

-

The Power of Diazotization: The discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer was a watershed moment.[1] This reaction provided a reliable method to convert aromatic amines into a wide range of functional groups, including halogens, via a diazonium salt intermediate. This powerful tool undoubtedly paved the way for the synthesis of various halogenated anilines and their derivatives.

-

The Dawn of Medicinal Chemistry: The late 19th and early 20th centuries witnessed the birth of the pharmaceutical industry. The quest for new therapeutic agents spurred the synthesis of novel organic molecules. Halogenated compounds, in particular, were of great interest due to their potential to modulate the biological activity of parent molecules.

While a specific first synthesis of this compound is not prominently documented, its existence can be inferred from the growing body of literature on iodinated organic compounds during this era. The primary impetus for the development of poly-iodinated aromatic compounds came from the field of radiology. Following the discovery of X-rays by Wilhelm Röntgen in 1895, the need for substances that could enhance the contrast of soft tissues became apparent. Iodine, with its high atomic number, proved to be an excellent candidate for absorbing X-rays.[2] The first organic iodide preparation for this purpose, Selectan, was introduced in 1929 and was based on an iodinated benzoic acid ring.[2][3] This marked the beginning of a long and fruitful journey in the development of iodinated contrast media, a field where derivatives of this compound would eventually play a crucial role.

Synthetic Methodologies: Crafting the Molecule

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the desired purity, scale, and the availability of starting materials.

Direct Iodination of 3-Aminobenzoic Acid

This is the most straightforward conceptual approach, involving the direct electrophilic substitution of an iodine atom onto the 3-aminobenzoic acid backbone.

Reaction Causality: The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring: the amino group (-NH₂) and the carboxylic acid group (-COOH).

-

Amino Group (-NH₂): A powerful activating and ortho, para-directing group.

-

Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.

The iodine electrophile will preferentially attack the positions most activated by the amino group, which are the C2, C4, and C6 positions. However, the C5 position is meta to the deactivating carboxylic acid group, making it less deactivated than the ortho and para positions relative to the carboxyl group. The interplay of these electronic effects, coupled with steric considerations, can be exploited to favor iodination at the C5 position.

Experimental Protocol: Direct Iodination

A common method for direct iodination involves the use of an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺).

Caption: Workflow for the direct iodination of 3-aminobenzoic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Iodine: Add molecular iodine (I₂) to the solution and stir until it is fully dissolved.

-

Initiation of Reaction: Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Multi-step Synthesis via Nitration, Iodination, and Reduction

This approach offers greater control over the regioselectivity, particularly when synthesizing more complex, polysubstituted derivatives.

Reaction Causality: This strategy leverages the powerful directing effects of the nitro group (-NO₂).

-

Nitration of Benzoic Acid: The initial nitration of benzoic acid places a nitro group at the 3-position due to the meta-directing effect of the carboxylic acid group.

-

Iodination of 3-Nitrobenzoic Acid: The nitro group is strongly deactivating, making the subsequent iodination more challenging. However, the iodine will be directed to the positions meta to the nitro group (and meta to the carboxylic acid group), which includes the 5-position.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, yielding the desired this compound.

Experimental Protocol: Multi-step Synthesis

Caption: Multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Step 1: Synthesis of 3-Nitrobenzoic Acid

-

Carefully add benzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction to proceed at room temperature with stirring.

-

Pour the reaction mixture onto crushed ice to precipitate the 3-nitrobenzoic acid.

-

Collect the product by filtration and recrystallize from water.

-

-

Step 2: Synthesis of 3-Nitro-5-iodobenzoic Acid

-

Dissolve 3-nitrobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

-

Add iodine and an oxidizing agent (e.g., iodic acid or nitric acid).

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization.

-

-

Step 3: Synthesis of this compound

-

Suspend 3-Nitro-5-iodobenzoic acid in a mixture of ethanol and hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride or carry out catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Heat the reaction mixture under reflux until the reduction is complete.

-

Cool the reaction and neutralize it with a base (e.g., sodium hydroxide) to precipitate the this compound.

-

Collect the product by filtration and recrystallize from an appropriate solvent.

-

Applications in Science and Medicine

The utility of this compound stems from its trifunctional nature: an aromatic ring, an amino group, a carboxylic acid group, and an iodine atom. This unique combination makes it a valuable intermediate in several fields.

Precursor to Radiocontrast Agents

The most significant application of this compound and its derivatives is in the synthesis of iodinated contrast media for X-ray imaging.[2] The presence of multiple iodine atoms on a single molecule increases the radiodensity, leading to better image contrast. The amino and carboxylic acid groups provide handles for further chemical modification to improve solubility, reduce toxicity, and control the pharmacokinetic properties of the contrast agent.

Many modern non-ionic, low-osmolar contrast agents are based on a tri-iodinated benzene ring scaffold, often derived from precursors like this compound. These modifications are crucial for patient safety and comfort during diagnostic procedures.

Caption: Role of this compound in radiocontrast agent synthesis.

Building Block in Medicinal Chemistry

The substituted benzoic acid motif is a common scaffold in drug discovery. The functional groups on this compound allow for the synthesis of a diverse library of compounds for screening against various biological targets. The iodine atom can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of further molecular complexity. The amino and carboxylic acid groups can be readily converted into amides, esters, and other functional groups, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential. While specific drugs directly derived from this compound are not widely commercialized, its derivatives have been explored for various biological activities.

Research Chemical

As a readily available and versatile starting material, this compound serves as a valuable research chemical in academic and industrial laboratories. It is used to explore new synthetic methodologies, develop novel materials, and as a probe to study biological processes.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | - |

| Molecular Weight | 263.03 g/mol | - |

| Appearance | Off-white to slightly yellow crystalline powder | Commercial Suppliers |

| Melting Point | 210-214 °C (decomposes) | Commercial Suppliers |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO | General Chemical Knowledge |

Conclusion

This compound stands as a testament to the enduring power of fundamental organic synthesis. Its journey from a likely product of early explorations in aromatic chemistry to a key component in the development of life-saving diagnostic tools highlights the profound impact of chemical innovation. For today's researchers, it remains a versatile and valuable building block, offering a gateway to the synthesis of complex molecules with the potential to address a wide range of scientific and medical challenges. Understanding its historical context, mastering its synthesis, and appreciating its diverse applications are essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Lichtenberg, A. V., & Swick, M. (1929). Klinische Prüfung des Uroselectans. Klinische Wochenschrift, 8(46), 2089-2091.

-

Radiology Key. (2016). Iodinated Radiocontrast Agents. [Link]

-

Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]

- US Patent 2,012,004,122,4A1. (2012). Process for the iodination of aromatic compounds.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-iodobenzoic Acid

Abstract

3-Amino-5-iodobenzoic acid is a pivotal molecular building block, finding extensive application in the realms of pharmaceutical synthesis and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising an amino group, an iodo group, and a carboxylic acid—renders it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, delving into the mechanistic rationale behind these methodologies. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the synthesized compound, employing a suite of modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical entity.

Introduction: The Strategic Importance of this compound

Substituted benzoic acids are a cornerstone in medicinal chemistry, providing a rigid scaffold for the development of a wide array of bioactive molecules.[1] The strategic placement of functional groups on the benzoic acid core allows for the fine-tuning of pharmacological properties. This compound (Molecular Formula: C₇H₆INO₂, Molecular Weight: 263.03 g/mol ) is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups.[2]

The amino group serves as a nucleophile or a site for diazotization, enabling further functionalization. The carboxylic acid moiety provides a handle for amide bond formation or other modifications.[1] Crucially, the iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[1] This reactivity profile makes this compound an indispensable tool for synthetic chemists aiming to construct complex organic molecules, including novel pharmaceutical agents.[1][3] The demand for such functionalized intermediates has driven the development of reliable synthetic routes and robust characterization protocols.[1]

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of this compound can be approached via two primary strategies: direct iodination of a pre-functionalized precursor or a multi-step approach that builds the desired substitution pattern in a controlled manner.

Strategy 1: Direct Electrophilic Iodination

A straightforward approach to the synthesis of this compound is the direct iodination of 3-aminobenzoic acid. This reaction falls under the category of electrophilic aromatic substitution. The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the aromatic ring: the amino (-NH₂) group and the carboxylic acid (-COOH) group.[1]

-

The Role of Directing Groups: The amino group is a potent activating group and an ortho, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director.[1] In the case of 3-aminobenzoic acid, the C5 position is ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group. This synergistic directing effect makes the C5 position the most electronically favorable site for electrophilic attack, leading to the preferential formation of this compound.[1]

A typical procedure involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial as it generates a more potent electrophilic iodine species, which is necessary to react with the aromatic ring.[1]

Experimental Protocol: Direct Iodination of 3-Aminobenzoic Acid

-

Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Addition of Iodine: To this solution, add molecular iodine.

-

Introduction of Oxidizing Agent: Slowly add an oxidizing agent (e.g., hydrogen peroxide, nitric acid) to the reaction mixture. The temperature should be carefully monitored and controlled, often at elevated temperatures (e.g., 50-85°C) to ensure a reasonable reaction rate.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove any unreacted reagents and inorganic byproducts, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A conceptual multi-step synthesis of an iodobenzoic acid via a Sandmeyer-type reaction.

Comprehensive Characterization: Confirming Structure and Purity

Once synthesized, a rigorous characterization of this compound is imperative to confirm its identity, structure, and purity. A combination of spectroscopic and physical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. [1]Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the substitution pattern of the aromatic ring. For this compound, one would expect to see distinct signals for the non-equivalent aromatic protons. The chemical shifts and coupling patterns of these protons are key identifiers. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm. [1][4]A similar pattern of signals, albeit with different chemical shifts and coupling constants, would be expected for the 3-amino-5-iodo isomer. The protons of the amino group and the carboxylic acid will also give rise to characteristic signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons. [1]

Representative ¹H NMR Data for an Iodo-Aminobenzoic Acid Derivative Proton Assignment Chemical Shift (ppm) Aromatic H ~7.95 Aromatic H ~7.47 Aromatic H ~6.63 | This table is illustrative and based on data for a structural isomer (2-amino-5-iodobenzoic acid in DMSO-d₆). [1]| |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm its structure. [1]

| Expected IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H Stretch (Amino Group) | 3300-3500 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-I Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy. [1]The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Melting Point (MP)

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. For comparison, the melting point of the related 2-amino-5-iodobenzoic acid is reported to be 219-221 °C (with decomposition).

Applications in Drug Development and Beyond

This compound is more than just a chemical curiosity; it is a key starting material in the synthesis of pharmaceuticals and other functional materials. [3][5]The ability to selectively functionalize the amino, iodo, and carboxylic acid groups allows for the construction of diverse molecular libraries for drug discovery. For instance, substituted benzoic acid scaffolds are found in a multitude of bioactive molecules, including those with anticancer properties. [1]The presence of the iodo group is particularly advantageous for introducing further complexity through cross-coupling reactions, a cornerstone of modern drug synthesis.

Conclusion

The synthesis and characterization of this compound are well-established processes that are crucial for its application in research and development. The choice of synthetic strategy, either direct iodination or a multi-step approach, depends on the desired scale, purity requirements, and available starting materials. A thorough characterization using a combination of NMR, IR, and MS, along with physical property measurements, is essential to ensure the quality of this versatile building block. As the demand for novel and complex organic molecules continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will only increase.

References

-

Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]

-

ResearchGate. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. Retrieved from [Link]

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

YouTube. (2020). Synthesis of p iodo benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5081. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6INO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodobenzoic acid. PubChem Compound Summary for CID 12060. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-iodo-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted Iodobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Iodobenzoic Acids in Modern Chemistry

Substituted iodobenzoic acids represent a class of molecules that, while seemingly simple in their core structure, offer a profound depth of chemical diversity and utility. Their importance resonates across multiple scientific disciplines, most notably in medicinal chemistry and materials science.[1][2][3] In the realm of drug development, these compounds serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1][2] The iodine substituent, in particular, imparts unique reactivity, enabling a variety of powerful cross-coupling reactions such as Suzuki and Heck couplings, which are foundational to the construction of complex molecular architectures.[2] Furthermore, the incorporation of iodine can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This guide, intended for the discerning researcher, aims to provide a comprehensive exploration of the electronic properties of substituted iodobenzoic acids, offering insights into how these properties can be understood, manipulated, and ultimately harnessed for the rational design of novel chemical entities.

Section 1: The Electronic Influence of Substituents on the Benzoic Acid Core

The electronic character of a substituted iodobenzoic acid is fundamentally governed by the interplay of inductive and resonance effects of its substituents. These effects directly impact the acidity of the carboxylic acid group, which is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with biological targets. The acidity is quantified by the pKa value, the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] It relates the equilibrium constant (K) of a reaction for a substituted aromatic compound to the equilibrium constant (K₀) of the unsubstituted compound through the following relationship:

log(K/K₀) = σρ

where:

-

σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent in a specific position (meta or para).

-

ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.

For the dissociation of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. Therefore, the substituent constant (σ) can be directly determined from the pKa values of substituted benzoic acids:

σ = pKₐ(unsubstituted) - pKₐ(substituted)

A positive σ value indicates an electron-withdrawing group, which stabilizes the carboxylate anion and increases acidity (lowers pKa). Conversely, a negative σ value signifies an electron-donating group, which destabilizes the carboxylate anion and decreases acidity (raises pKa).

The iodine substituent, for instance, has positive Hammett constants, indicating its electron-withdrawing nature. This is primarily due to its inductive effect.

Table 1: Hammett Substituent Constants (σ) for Iodine

| Substituent | σ (meta) | σ (para) |

| -I | +0.35 | +0.18 |

Data sourced from various chemistry resources.

This table illustrates that the electron-withdrawing effect of iodine is more pronounced from the meta position than the para position.

The Curious Case of the Ortho-Effect

A notable phenomenon in substituted benzoic acids is the "ortho-effect," where the presence of a substituent at the ortho position almost always increases the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[4][6][7][8] This effect is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.

For 2-iodobenzoic acid, this ortho-effect is particularly significant, making it a stronger acid than its meta and para isomers.

Table 2: pKa Values of Isomeric Iodobenzoic Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Iodobenzoic Acid | 2.86 |

| 3-Iodobenzoic Acid | 3.86 |

| 4-Iodobenzoic Acid | 4.05 |

Note: pKa values can vary slightly depending on the experimental conditions.

The significantly lower pKa of 2-iodobenzoic acid highlights the pronounced impact of the ortho-effect.

Section 2: Experimental Determination of pKa

The accurate determination of pKa is crucial for understanding and predicting the behavior of substituted iodobenzoic acids. Potentiometric titration is a widely used and reliable method for this purpose.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa of a substituted iodobenzoic acid in a mixed solvent system (e.g., ethanol-water).

Materials:

-

Substituted iodobenzoic acid of interest

-

Benzoic acid (for reference)

-

Ethanol (reagent grade)

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M) in the same ethanol-water mixture

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

Procedure:

-

Solution Preparation:

-

Prepare a 70:30 (v/v) ethanol-water solvent mixture.

-

Accurately weigh approximately 4.0 x 10⁻⁴ moles of the substituted iodobenzoic acid and dissolve it in 25 mL of the ethanol-water solvent in a beaker.

-

Prepare a standardized solution of 0.05 M NaOH in the same 70:30 ethanol-water solvent.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions.

-

Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the acid solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Causality Behind Experimental Choices:

-

Mixed Solvent System: Using a mixed solvent system like ethanol-water is often necessary to dissolve the often sparingly soluble substituted benzoic acids.

-

Standardized Titrant: A standardized NaOH solution is crucial for accurate determination of the equivalence point and, consequently, the pKa.

-

Potentiometric Monitoring: Continuously monitoring the pH allows for the precise determination of the titration curve and the half-equivalence point.

Section 3: Spectroscopic and Computational Approaches to Elucidating Electronic Properties

While pKa determination provides a macroscopic measure of electronic effects, spectroscopic and computational methods offer a deeper, microscopic understanding of how substituents influence the electronic structure of iodobenzoic acids.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for probing the electronic environment of the carboxylic acid group. The position of the carbonyl (C=O) stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it. By analyzing a series of substituted iodobenzoic acids, a correlation between the C=O stretching frequency and the Hammett substituent constants can often be established.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electron distribution within the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. For example, electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals for the aromatic protons and carbons.[11][12][13] Analyzing the changes in chemical shifts upon substitution can provide qualitative and sometimes quantitative insights into the electronic properties.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the electronic properties of molecules.[14][15][16][17][18][19] These methods can be used to:

-

Calculate Atomic Charges: DFT calculations can provide a quantitative measure of the electron density at each atom in the molecule. This information can be directly correlated with the acidity of the carboxylic acid. For instance, a more positive charge on the acidic proton of the carboxyl group is indicative of a stronger acid.

-

Model Molecular Geometries: Computational methods can accurately predict the three-dimensional structure of substituted iodobenzoic acids, including the dihedral angle between the carboxylic acid group and the benzene ring. This is particularly useful for understanding the steric component of the ortho-effect.

-

Predict pKa Values: Advanced computational models can be used to predict the pKa values of new or uncharacterized substituted iodobenzoic acids, guiding synthetic efforts towards molecules with desired electronic properties.

Section 4: Synthesis of Substituted Iodobenzoic Acids

The ability to synthesize a diverse range of substituted iodobenzoic acids is fundamental to exploring their electronic properties and harnessing them in various applications. Several synthetic strategies can be employed, often involving the introduction of the iodine and other substituents in a controlled manner.

Key Synthetic Transformations

-

Sandmeyer Reaction: A classic and reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction.[3] This involves the diazotization of an aminobenzoic acid followed by treatment with an iodide salt.

-

Electrophilic Aromatic Substitution: Other substituents can be introduced onto the iodobenzoic acid core through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing iodo and carboxyl groups must be considered to achieve the desired regioselectivity.

-

Functional Group Interconversions: Existing functional groups can be converted into others. For example, a nitro group can be reduced to an amino group, providing access to a different set of electronic properties.[3]

Representative Synthetic Scheme

The following scheme illustrates a potential route to a di-substituted iodobenzoic acid, highlighting the strategic application of different reactions.

Caption: A synthetic pathway to p-iodobenzoic acid.

Conclusion: A Foundation for Innovation

The electronic properties of substituted iodobenzoic acids are a rich and multifaceted area of study with significant implications for drug discovery and materials science. By understanding and applying the principles of substituent effects, quantified by the Hammett equation and elucidated by spectroscopic and computational methods, researchers can rationally design and synthesize novel molecules with tailored electronic characteristics. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for further exploration and innovation in this exciting field. The continued investigation into the synthesis and properties of new substituted iodobenzoic acids will undoubtedly lead to the development of new and improved therapeutic agents and functional materials.

References

-

Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved January 12, 2026, from [Link]

-

Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. (2015). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

-

m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity. (2001). Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. (2002). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Ortho effect. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora. Retrieved January 12, 2026, from [Link]

-

Substituent effects on the electronic structure and pKa benzoic acid. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Unit 4: Free Energy Relationships. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

-

Substituent effects on the electronic structure and pK a benzoic acid. (2002). The Research Portal. Retrieved January 12, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). NIH. Retrieved January 12, 2026, from [Link]

-

Ortho Effect. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (2004). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. (2023). NIH. Retrieved January 12, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

4-Iodobenzoic acid | C7H5IO2 | CID 12085. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Laser Raman and FTIR spectra of 2,3,5-tri-iodobenzoic acid. (2003). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

NMR SPECTROSCOPY -19 || EFFECT OF ELECTRONEGATIVE SUBSTITUENT ON CHEMICAL SHIFT. (2019). YouTube. Retrieved January 12, 2026, from [Link]

-